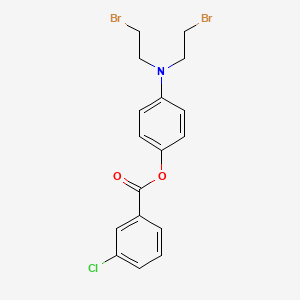
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl ring substituted with bis(2-bromoethyl)amino and m-chlorobenzoate groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of p-aminophenol with 2-bromoethanol to form p-(2-bromoethyl)amino phenol. This intermediate is then reacted with m-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the bis(2-bromoethyl)amino group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted amines or thiols.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of corresponding amines or alcohols.
科学的研究の応用
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The m-chlorobenzoate group may contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- p-(Bis(2-chloroethyl)amino)phenyl m-chlorobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl m-bromobenzoate
Uniqueness
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate is unique due to the specific combination of bis(2-bromoethyl)amino and m-chlorobenzoate groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
22954-17-2 |
|---|---|
分子式 |
C17H16Br2ClNO2 |
分子量 |
461.6 g/mol |
IUPAC名 |
[4-[bis(2-bromoethyl)amino]phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C17H16Br2ClNO2/c18-8-10-21(11-9-19)15-4-6-16(7-5-15)23-17(22)13-2-1-3-14(20)12-13/h1-7,12H,8-11H2 |
InChIキー |
NAXCZPWMFMOBLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




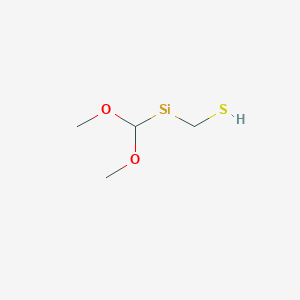
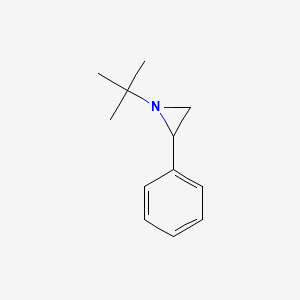
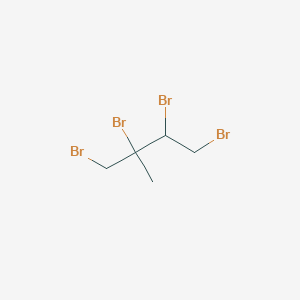

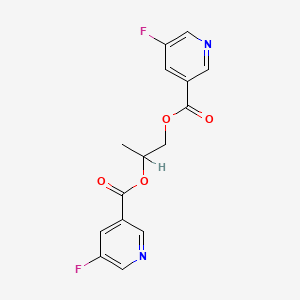
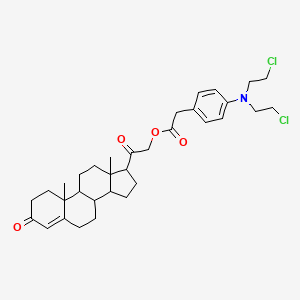
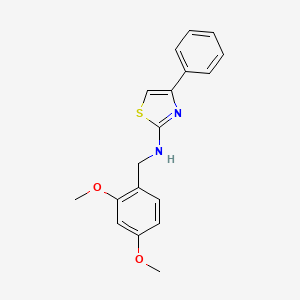
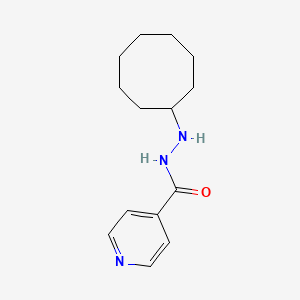


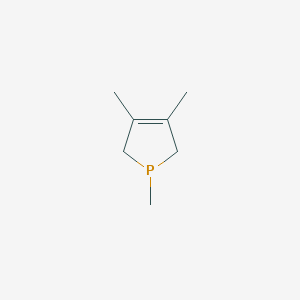
![9-[3-s-Benzyl-2-o-(methylsulfonyl)-3-thio-5-o-tritylpentofuranosyl]-9h-purin-6-amine](/img/structure/B14707612.png)
